4-(2,6-Dimethoxyphenyl)-l-phenylalanine
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Overview
Description
4-(2,6-Dimethoxyphenyl)-l-phenylalanine is an organic compound with a complex structure It features an amino group, a propanoic acid moiety, and a phenyl ring substituted with two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethoxyphenyl)-l-phenylalanine typically involves multi-step organic reactions. One common method includes the use of starting materials such as 2,6-dimethoxybenzaldehyde and phenylacetic acid. The synthetic route may involve:
Condensation Reaction: The initial step often involves the condensation of 2,6-dimethoxybenzaldehyde with phenylacetic acid under acidic or basic conditions to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to form the corresponding alcohol.
Amination: The alcohol is then subjected to amination using ammonia or an amine source to introduce the amino group.
Final Cyclization: The final step involves cyclization to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethoxyphenyl)-l-phenylalanine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(2,6-Dimethoxyphenyl)-l-phenylalanine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethoxyphenyl)-l-phenylalanine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the phenyl ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-3-[4-(3,4-dimethoxyphenyl)phenyl]propanoic acid
- (2S)-2-amino-3-[4-(2,5-dimethoxyphenyl)phenyl]propanoic acid
- (2S)-2-amino-3-[4-(2,4-dimethoxyphenyl)phenyl]propanoic acid
Uniqueness
4-(2,6-Dimethoxyphenyl)-l-phenylalanine is unique due to the specific positioning of the methoxy groups on the phenyl ring. This positioning can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
(2S)-2-amino-3-[4-(2,6-dimethoxyphenyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-21-14-4-3-5-15(22-2)16(14)12-8-6-11(7-9-12)10-13(18)17(19)20/h3-9,13H,10,18H2,1-2H3,(H,19,20)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZRFLNIXSWGJP-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=C(C=C2)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=C(C=C2)C[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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